molecular formula C25H27F2N3O2 B2512870 1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939240-43-4

1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2512870
CAS No.: 939240-43-4
M. Wt: 439.507
InChI Key: VEESJVBQUWWSSZ-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27F2N3O2 and its molecular weight is 439.507. The purity is usually 95%.
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Biological Activity

1-Ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic compound that exhibits significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a pyridine core, piperazine moieties, and fluorinated phenyl groups. The molecular formula is C22H23F2N3O2C_{22}H_{23}F_{2}N_{3}O_{2} with a molecular weight of approximately 394.43 g/mol. The presence of fluorine atoms is notable as they often enhance the biological activity of organic compounds by increasing lipophilicity and altering metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. For instance, derivatives containing piperazine moieties have shown selective inhibition of MAO-B with IC50 values in the low micromolar range .

2. Receptor Modulation:
The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) receptors. Studies have demonstrated that related compounds can bind to these receptors, influencing neurotransmission and potentially offering therapeutic effects for mood disorders .

3. Anticancer Activity:
Recent studies have highlighted the anticancer properties of similar piperazine derivatives, showing their ability to induce apoptosis in cancer cells through pathways involving BCL2 and caspases . This suggests that our compound could also exhibit similar anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeFindings
MAO-B InhibitionSelective inhibitors with IC50 values ranging from 0.013 µM to 0.039 µM .
Serotonin ReceptorPotential modulators affecting neurotransmission .
Anticancer EffectsInduction of apoptosis in cancer cell lines; targeting BCL2 and caspases .
CytotoxicityLower toxicity observed in healthy fibroblast cells compared to other derivatives .

Case Studies

Several studies have evaluated the biological effects of compounds structurally related to this compound:

  • MAO Inhibition Study : A study focused on pyridazinone derivatives showed that certain compounds exhibited high selectivity for MAO-B over MAO-A, suggesting potential for treating neurodegenerative disorders like Alzheimer's disease .
  • Anticancer Mechanism : Another investigation into piperazine derivatives revealed their ability to induce cell death in cancer lines via apoptosis pathways, highlighting their therapeutic potential in oncology .
  • Receptor Binding Affinity : Research on benzo[b]thiophene derivatives indicated that structural modifications significantly affect binding affinity to serotonin receptors, suggesting that similar alterations in our compound could enhance its pharmacological profile .

Properties

IUPAC Name

1-ethyl-3-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-10-19(26)11-9-18)29-14-12-28(13-15-29)21-7-5-4-6-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESJVBQUWWSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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